molecular formula C12H16BrNS B13282200 N-(2-bromo-4-methylphenyl)thian-3-amine

N-(2-bromo-4-methylphenyl)thian-3-amine

Cat. No.: B13282200
M. Wt: 286.23 g/mol
InChI Key: AUWWXQMJHRUITL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)thian-3-amine is an organic compound with the molecular formula C₁₂H₁₆BrNS It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)thian-3-amine typically involves the reaction of 2-bromo-4-methylaniline with thian-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted thian-3-amines depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)thian-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thian-3-amine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)thiolan-3-amine
  • N-(2-bromo-4-methylphenyl)thian-4-amine

Uniqueness

N-(2-bromo-4-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16BrNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

AUWWXQMJHRUITL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCSC2)Br

Origin of Product

United States

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